molecular formula C10H12F2O B13901705 (2R)-1-(3,5-difluoro-2-methylphenyl)propan-2-ol

(2R)-1-(3,5-difluoro-2-methylphenyl)propan-2-ol

Cat. No.: B13901705
M. Wt: 186.20 g/mol
InChI Key: UCDRLTIDEGXRGX-ZCFIWIBFSA-N
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Description

(2R)-1-(3,5-difluoro-2-methylphenyl)propan-2-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of fluorine atoms and a chiral center makes it an interesting molecule for studying stereochemistry and its effects on biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(3,5-difluoro-2-methylphenyl)propan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using chiral catalysts or reagents to ensure the desired stereochemistry. For example, the reduction of 3,5-difluoro-2-methylacetophenone using a chiral borane reagent can yield the desired alcohol with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(3,5-difluoro-2-methylphenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 3,5-difluoro-2-methylacetophenone or 3,5-difluoro-2-methylbenzoic acid.

    Reduction: 3,5-difluoro-2-methylpropane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-1-(3,5-difluoro-2-methylphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-(3,5-difluoro-2-methylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. Additionally, the chiral center can influence the compound’s stereospecific interactions with biological molecules, leading to different pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(3,5-difluoro-2-methylphenyl)propan-2-ol
  • 1-(3,5-difluoro-2-methylphenyl)ethanol
  • 1-(3,5-difluoro-2-methylphenyl)propan-1-ol

Uniqueness

(2R)-1-(3,5-difluoro-2-methylphenyl)propan-2-ol is unique due to its specific stereochemistry and the presence of fluorine atoms

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

(2R)-1-(3,5-difluoro-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H12F2O/c1-6(13)3-8-4-9(11)5-10(12)7(8)2/h4-6,13H,3H2,1-2H3/t6-/m1/s1

InChI Key

UCDRLTIDEGXRGX-ZCFIWIBFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1F)F)C[C@@H](C)O

Canonical SMILES

CC1=C(C=C(C=C1F)F)CC(C)O

Origin of Product

United States

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